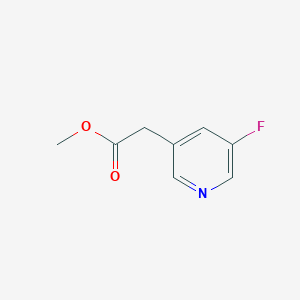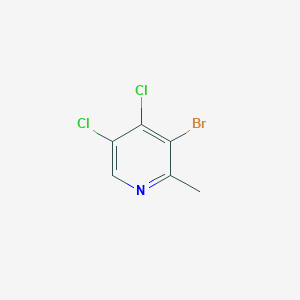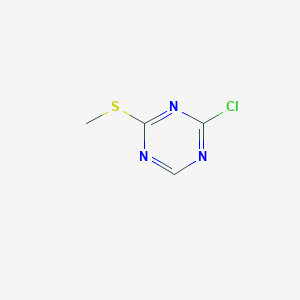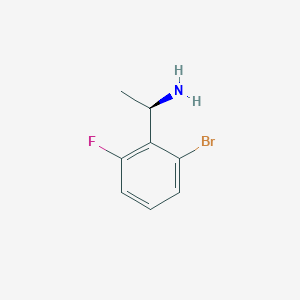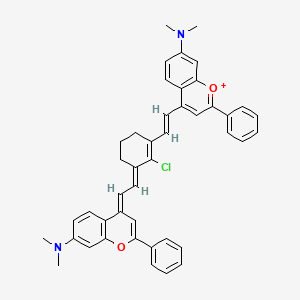![molecular formula C15H28N2O2 B12976578 tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate is a chemical compound with the molecular formula C14H26N2O3. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and a carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities. Advanced purification techniques like recrystallization and chromatography are employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines. Substitution reactions result in the formation of new carbamate derivatives .
科学的研究の応用
tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, thereby modulating the activity of the target molecules. This modulation can result in either inhibition or activation of the target, depending on the specific application .
類似化合物との比較
Similar Compounds
- tert-Butyl (2-azaspiro[4.5]decan-7-yl)carbamate
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for high specificity in binding to molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
特性
分子式 |
C15H28N2O2 |
|---|---|
分子量 |
268.39 g/mol |
IUPAC名 |
tert-butyl N-(2-azaspiro[4.5]decan-4-ylmethyl)carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-12-9-16-11-15(12)7-5-4-6-8-15/h12,16H,4-11H2,1-3H3,(H,17,18) |
InChIキー |
JHSNLMMMZHKXEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CNCC12CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


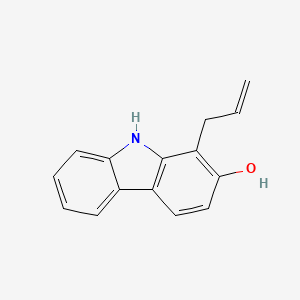
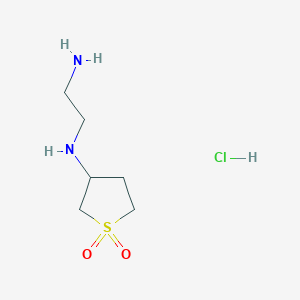
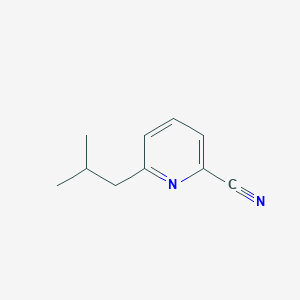
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
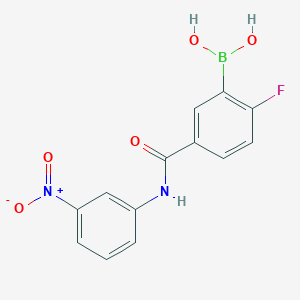
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
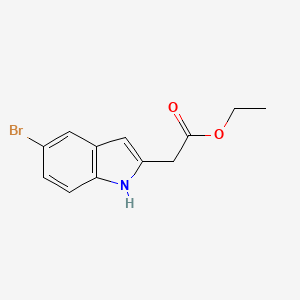

![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
